molecular formula C14H13FO3 B6374286 4-(3,4-Dimethoxyphenyl)-2-fluorophenol, 95% CAS No. 1261965-47-2

4-(3,4-Dimethoxyphenyl)-2-fluorophenol, 95%

Cat. No. B6374286
CAS RN: 1261965-47-2
M. Wt: 248.25 g/mol
InChI Key: ZIGJQEMEPZIBIX-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-2-fluorophenol, 95% (4-DMFP-2-FP) is a fluorinated phenol derivative that has been found to have a wide variety of applications in scientific research. It is a white crystalline solid that is soluble in methanol, ethanol, and acetone and has a melting point of 149-150°C. 4-DMFP-2-FP has been found to have antioxidant, anti-inflammatory, and antifungal properties in various studies, and its ability to cross the blood-brain barrier makes it a promising candidate for drug development.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-2-fluorophenol, 95% has been found to have a variety of scientific research applications, including its use as an antioxidant, anti-inflammatory, and antifungal agent. It has been found to have antioxidant activity in various studies, and its ability to cross the blood-brain barrier makes it a promising candidate for drug development. Additionally, 4-(3,4-Dimethoxyphenyl)-2-fluorophenol, 95% has been found to have anti-inflammatory effects in various studies, and its antifungal activity has been studied in both in vitro and in vivo models.

Mechanism of Action

The exact mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-fluorophenol, 95% is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells. Additionally, it is thought to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Finally, its antifungal activity is believed to be due to its ability to disrupt fungal cell membranes.
Biochemical and Physiological Effects
4-(3,4-Dimethoxyphenyl)-2-fluorophenol, 95% has been found to have a variety of biochemical and physiological effects in various studies. In particular, it has been found to have antioxidant, anti-inflammatory, and antifungal properties. Additionally, it has been found to have neuroprotective effects, and its ability to cross the blood-brain barrier makes it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(3,4-Dimethoxyphenyl)-2-fluorophenol, 95% is its ability to cross the blood-brain barrier, making it a promising candidate for drug development. Additionally, it has been found to have antioxidant, anti-inflammatory, and antifungal properties in various studies. One limitation of 4-(3,4-Dimethoxyphenyl)-2-fluorophenol, 95% is that the exact mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for the study of 4-(3,4-Dimethoxyphenyl)-2-fluorophenol, 95%. These include further research into its mechanism of action, its potential use as a therapeutic agent, and its potential use as an antioxidant in food and beverage products. Additionally, further studies into its potential use as an antifungal agent and its potential use as a neuroprotective agent are warranted. Finally, further research into its potential use as an anti-inflammatory agent and its potential use as a drug delivery system is needed.

Synthesis Methods

4-(3,4-Dimethoxyphenyl)-2-fluorophenol, 95% can be synthesized by a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with 2-fluorophenol in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol and yields the desired product in high yields. Other methods of synthesis include the reaction of 3,4-dimethoxybenzaldehyde with 2-fluorophenol in the presence of a base such as sodium hydroxide, as well as the reaction of 3,4-dimethoxybenzaldehyde with 2-fluorophenol in the presence of a Lewis acid such as zinc chloride.

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-13-6-4-10(8-14(13)18-2)9-3-5-12(16)11(15)7-9/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGJQEMEPZIBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684385
Record name 3-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261965-47-2
Record name [1,1′-Biphenyl]-4-ol, 3-fluoro-3′,4′-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261965-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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